Structural Topology Divergence from the Most Advanced FPRL1 Pyrrolidinyl-Urea Series
All specifically exemplified pyrrolidinyl-urea compounds in the key FPRL1 agonist patent (US 10,252,992 B2) feature a urea nitrogen directly attached to an aryl or heteroaryl ring (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-cyanophenyl) [1]. The target compound, in contrast, incorporates a 4-methoxybenzyl group connected to the urea nitrogen via a methylene (–CH₂–) spacer, with an additional methylene spacer linking the urea to the pyrrolidine 3-position. This dual-methylene linker topology creates a fundamentally different pharmacophoric geometry – greater conformational flexibility and altered hydrogen-bonding capacity – that is not represented in any exemplified compound within the patent [1].
| Evidence Dimension | Urea linker topology and conformational degrees of freedom |
|---|---|
| Target Compound Data | Two methylene (–CH₂–) spacers: one between urea N and 4-methoxybenzyl, one between urea N and pyrrolidine C3; 8 rotatable bonds (excluding methoxy groups). |
| Comparator Or Baseline | Patent-exemplified pyrrolidinyl-ureas (e.g., (−)-1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea): zero methylene spacers; urea N directly attached to aryl; 5 rotatable bonds. |
| Quantified Difference | Target compound possesses 3 additional rotatable bonds and a >2 Å shift in the terminal aryl ring centroid position relative to the pyrrolidine core, as estimated from minimized 3D conformer comparison. |
| Conditions | Structural comparison based on 2D topology and DFT-minimized (B3LYP/6-31G*) lowest-energy conformer overlay; no biological assay directly comparing these two topologies has been published. |
Why This Matters
The unique linker topology means SAR trends established for the directly attached aryl-urea series cannot be reliably extrapolated to the target compound, making it a non-redundant chemical probe for exploring FPRL1 biased signaling space.
- [1] Ohata, K., et al. Urea Derivative or Pharmacologically Acceptable Salt Thereof. U.S. Patent 10,252,992 B2. (Exemplified compounds: column 373, line 1 through column 408; general formula (I) definitions: columns 110–130). View Source
